(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile

Catalog No.
S13384972
CAS No.
M.F
C6H4N2O2
M. Wt
136.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitri...

Product Name

(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile

IUPAC Name

(2E)-2-(3-amino-5-oxofuran-2-ylidene)acetonitrile

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C6H4N2O2/c7-2-1-5-4(8)3-6(9)10-5/h1,3H,8H2/b5-1+

InChI Key

ZCPLFQZJSWZIEN-ORCRQEGFSA-N

Canonical SMILES

C1=C(C(=CC#N)OC1=O)N

Isomeric SMILES

C1=C(/C(=C\C#N)/OC1=O)N

(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile is an organic compound characterized by its unique structure, which includes a furan ring and an acetonitrile functional group. The compound features a double bond between the carbon atoms adjacent to the furan moiety, contributing to its reactivity. The presence of the amino group enhances its potential for biological interactions and modifications.

Typical of compounds with reactive functional groups. Key reactions include:

  • Nucleophilic Addition: The electrophilic nature of the carbonyl group in the furan ring allows for nucleophilic attacks, leading to the formation of adducts.
  • Condensation Reactions: The amino group can engage in condensation reactions, forming imines or amides under appropriate conditions.
  • Cycloaddition Reactions: The conjugated system may also participate in cycloaddition reactions, particularly with dienophiles or other unsaturated compounds.

Research indicates that (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules. The amino group may facilitate interactions with enzymes or receptors, enhancing its pharmacological profile.

Several synthetic routes have been developed for (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile:

  • Condensation of Acetonitrile with Furan Derivatives: This method involves reacting acetonitrile with substituted furan compounds under acidic or basic conditions to yield the desired product.
  • One-Pot Synthesis: A more efficient approach involves a one-pot reaction where all reactants are combined simultaneously, often leading to higher yields and reduced reaction times.
  • Use of Catalysts: Transition metal catalysts can be employed to enhance reaction rates and selectivity during the synthesis process.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development, particularly in treating infections or cancer.
  • Agriculture: Its antimicrobial properties could be harnessed for developing new agrochemicals aimed at protecting crops from pathogens.
  • Material Science: The unique structural properties may allow for incorporation into polymer matrices or coatings that require specific chemical functionalities.

Interaction studies are crucial for understanding how (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile interacts with biological targets. Techniques such as:

  • Molecular Docking: This computational method helps predict how the compound binds to various enzymes or receptors.
  • In Vitro Assays: Laboratory tests can assess the efficacy of the compound against specific pathogens or cancer cell lines.
  • Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance and Mass Spectrometry provide insights into structural changes upon interaction with biological molecules.

Several compounds share structural similarities with (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile. Here are some notable examples:

Compound NameStructureUnique Features
3-Aminofuran-2(5H)-oneStructureLacks acetonitrile group, primarily studied for its neuroprotective effects.
4-Amino-3-cyanobutenoic acidStructureContains a different functional group arrangement, showing potential in metabolic pathways.
5-Oxofuran-2-carboxylic acidStructureA carboxylic acid derivative that exhibits different reactivity patterns compared to acetonitrile derivatives.

The uniqueness of (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile lies in its combination of both furan and acetonitrile functionalities, which may offer distinct reactivity and biological activity not found in related compounds.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

136.027277375 g/mol

Monoisotopic Mass

136.027277375 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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